4-Methyl-2-phenylpent-2-enal
Overview
Description
4-Methyl-2-phenylpent-2-enal is an organic compound with a molecular formula of C12H14O . It has a cocoa-like aroma and is often used in chocolate and cocoa-type flavors .
Synthesis Analysis
This compound may be prepared by the aldolic condensation of the corresponding aldehydes in the presence of a basic catalyst .Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylpent-2-enal includes a total of 27 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .Physical And Chemical Properties Analysis
4-Methyl-2-phenylpent-2-enal is a colorless to slightly yellow liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 295.1±10.0 °C at 760 mmHg, and a flash point of 113.9±14.3 °C . It is soluble in oils and ethanol but insoluble in water .Scientific Research Applications
Use as a Food Flavoring
- Scientific Field : Food Science
- Application Summary : 4-Methyl-2-phenylpent-2-enal is permitted for use as a food flavoring according to GB 2760 1996 regulations . It is used in the formulation of chocolate and cocoa flavors .
- Results or Outcomes : The outcome of using 4-Methyl-2-phenylpent-2-enal as a food flavoring would be the enhancement of certain flavors in food products, specifically chocolate and cocoa flavors .
Genotoxicity Potential
- Scientific Field : Toxicology
- Application Summary : The European Food Safety Authority (EFSA) has conducted an evaluation of the genotoxicity potential of 4-Methyl-2-phenylpent-2-enal .
- Application Methods : The EFSA used in vitro and in vivo methods to evaluate the genotoxicity of 4-Methyl-2-phenylpent-2-enal . These methods included a bacterial reverse mutation assay and a bone marrow micronucleus induction assay in rats .
- Results or Outcomes : The EFSA concluded that a genotoxic potential of 4-Methyl-2-phenylpent-2-enal could not be ruled out .
Use in Soft Drinks, Cold Drinks, Candies, Baked Goods, Jellies, Puddings, and Gummy Candies
- Scientific Field : Food Science
- Application Summary : 4-Methyl-2-phenylpent-2-enal is used as a flavoring agent in various food products such as soft drinks, cold drinks, candies, baked goods, jellies, puddings, and gummy candies .
- Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in these food products enhances their flavor, making them more appealing to consumers .
Use in Thermophysical Property Datafile for Process Simulators
- Scientific Field : Chemical Engineering
- Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in thermophysical property datafiles for process simulators .
- Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in thermophysical property datafiles can aid in the simulation of chemical processes .
Use in Quantum Tools for IR Spectra Interpretation
- Scientific Field : Quantum Chemistry
- Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in quantum tools for interpreting Infrared (IR) spectra .
- Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in quantum tools can aid in the interpretation of IR spectra .
Use in Free Radicals Thermodynamic Data for Oxidation, Combustion, and Thermal Cracking Kinetics
- Scientific Field : Thermodynamics
- Application Summary : 4-Methyl-2-phenylpent-2-enal can be used in thermodynamic data for oxidation, combustion, and thermal cracking kinetics .
- Results or Outcomes : The use of 4-Methyl-2-phenylpent-2-enal in thermodynamic data can aid in the study of oxidation, combustion, and thermal cracking kinetics .
properties
IUPAC Name |
4-methyl-2-phenylpent-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRYRAHIBWLZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(C=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865311 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Cocoa-like aroma | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.986 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Methyl-2-phenyl-2-pentenal | |
CAS RN |
26643-91-4 | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26643-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-2-phenyl-2-pentenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-phenyl-2-pentenal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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